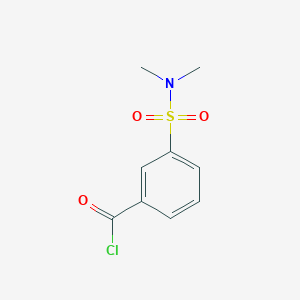

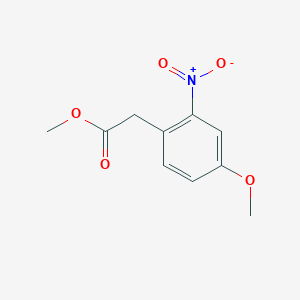

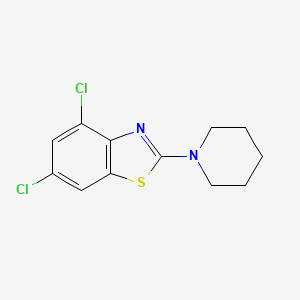

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the activation of B cells, which play a crucial role in the immune system. TAK-659 has been shown to have potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

The design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide derivatives involve a complex chemical process, starting from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine through N-chloroacetylation and N-alkylation. These derivatives were characterized using techniques such as 1H NMR, IR, and MS, indicating the precise structural formation and functional groups present in these compounds (Yang Jing, 2010).

Biological Activity Evaluation

Several studies have evaluated the biological activities of compounds structurally related to N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide:

Antimicrobial and anticholinesterase activities were investigated in new 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives. Although expectations for acetylcholinesterase inhibitory activities were not met, significant antifungal activity against Candida parapsilosis was observed, showcasing the potential of these derivatives in addressing fungal infections (L. Yurttaş, Y. Özkay, Hülya Karaca Gençer, U. Acar, 2015).

The synthesis and biological evaluation of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide as a DPPH scavenging, analgesic, and anti-inflammatory agent have been carried out. This compound demonstrated notable in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities, suggesting its therapeutic potential in managing pain and inflammation (P. Nayak et al., 2014).

Chemical Properties and Interaction Studies

- A detailed study on the crystal structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole revealed insights into its molecular conformation. The analysis provided valuable data on bond lengths, angles, and the overall geometry of the compound, contributing to a deeper understanding of its chemical behavior and potential interactions with biological targets (S. Ozbey, C. Kuş, H. Göker, 2001).

Synthesis Techniques and Optimization

- Research on the chemoselective acetylation of 2-aminophenol using immobilized lipase highlighted a novel approach to synthesizing key intermediates like N-(2-hydroxyphenyl)acetamide, crucial for the complete natural synthesis of antimalarial drugs. This study presented an optimized process, demonstrating the potential for eco-friendly and efficient synthesis methods (Deepali B Magadum, G. Yadav, 2018).

Eigenschaften

IUPAC Name |

2-(3-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3OS/c1-16-4-3-5-17(12-16)13-20(24)21-14-19(18-6-11-25-15-18)23-9-7-22(2)8-10-23/h3-6,11-12,15,19H,7-10,13-14H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCMULMZHWBTBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC(C2=CSC=C2)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[11-(4-Butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2716242.png)

![methyl 4-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate](/img/structure/B2716248.png)

![3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2716256.png)

![2-(4-Bromophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B2716258.png)

![1-Methyl-3-(prop-2-yn-1-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2716260.png)

![6-ethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2716263.png)